2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including chloranyl, fluoranyl, thiophen-2-ylsulfonyl, and quinolinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophen-2-ylsulfonyl group. The final steps involve the chlorination and fluorination of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and materials industries.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chloranyl and fluoranyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloranyl-6-fluoranyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- 2-chloranyl-6-fluoranyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-8-yl)benzamide
Uniqueness
The unique combination of functional groups in 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide distinguishes it from similar compounds
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-9-8-13-4-2-10-24(17(13)12-14)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNGEZMNPUEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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